(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate typically involves a multi-step process. One common method includes the reaction of 2-bromobenzoyl chloride with 2-amino-6-nitrobenzo[d]thiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl bromoacetate under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(2-((2-aminobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetic acid.
Scientific Research Applications
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Biological Research: Used as a probe to study the interactions of benzo[d]thiazole derivatives with biological targets such as proteins and nucleic acids.
Industrial Applications: Employed in the synthesis of other complex organic molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound’s nitro group and bromobenzoyl moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(2-bromobenzoyl)benzo[d]thiazole: Lacks the nitro and ethyl acetate groups, resulting in different biological activity.
6-nitrobenzo[d]thiazole: Lacks the bromobenzoyl and ethyl acetate groups, leading to different chemical properties.
Ethyl 2-(2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: Similar structure but without the nitro group, affecting its reactivity and applications.
Uniqueness
(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an anticancer agent, while the bromobenzoyl moiety provides a site for further chemical modifications .
Properties
IUPAC Name |
ethyl 2-[2-(2-bromobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5S/c1-2-27-16(23)10-21-14-8-7-11(22(25)26)9-15(14)28-18(21)20-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILRYGQQLWRTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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